molecular formula C14H17N3OS B14947004 N-(1,3-Benzothiazol-2-yl)cyclohexanecarbohydrazide

N-(1,3-Benzothiazol-2-yl)cyclohexanecarbohydrazide

Cat. No.: B14947004
M. Wt: 275.37 g/mol
InChI Key: QUGULWOWTYYJDH-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)cyclohexanecarbohydrazide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-Benzothiazol-2-yl)cyclohexanecarbohydrazide typically involves the reaction of 2-aminobenzothiazole with cyclohexanecarbohydrazide. One common method involves the acetylation of 2-aminobenzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . Another approach includes the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide (DMF) solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzothiazol-2-yl)cyclohexanecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzothiazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents such as chloroform, DMF, and ethanol, and catalysts like TEA and HOBT .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions can result in various substituted benzothiazole derivatives.

Scientific Research Applications

N-(1,3-Benzothiazol-2-yl)cyclohexanecarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-Benzothiazol-2-yl)cyclohexanecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes and proteins involved in various biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-Benzothiazol-2-yl)cyclohexanecarbohydrazide include other benzothiazole derivatives such as:

Uniqueness

This compound is unique due to its specific structure, which combines the benzothiazole moiety with a cyclohexanecarbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)cyclohexanecarbohydrazide

InChI

InChI=1S/C14H17N3OS/c15-17(13(18)10-6-2-1-3-7-10)14-16-11-8-4-5-9-12(11)19-14/h4-5,8-10H,1-3,6-7,15H2

InChI Key

QUGULWOWTYYJDH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)N(C2=NC3=CC=CC=C3S2)N

Origin of Product

United States

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